Ethyl 3-(2-chloropyridin-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Description
Ethyl 3-(2-chloropyridin-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is a synthetic organic compound featuring a pyridine ring substituted with a chlorine atom at the 2-position, a tert-butoxycarbonyl (Boc)-protected amino group, and an ethyl ester moiety. This structure combines aromatic, protective, and functional groups, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its Boc group enhances stability during reactions, while the ethyl ester facilitates solubility in organic solvents. The compound’s molecular formula is C₁₅H₂₀ClN₂O₄, with a molecular weight of 327.78 g/mol .
Properties
IUPAC Name |
ethyl 3-(2-chloropyridin-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4/c1-5-21-13(19)11(18-14(20)22-15(2,3)4)8-10-6-7-17-12(16)9-10/h6-7,9,11H,5,8H2,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVESXAOOUIZDCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=NC=C1)Cl)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Notes
Synthetic Challenges : The Boc group may require acidic conditions for removal (e.g., HCl/dioxane), which could destabilize the ethyl ester .
Analytical Characterization : Elemental analysis (e.g., C: 60.48%, H: 6.46%, N: 12.80% in ) provides a benchmark for validating the target compound’s purity .
Industrial Relevance : The compound’s structural complexity aligns with trends in fragment-based drug design, where modular building blocks are prioritized .
Q & A
Q. Table 1: Key Spectral Features
| Technique | Diagnostic Signals | Reference |
|---|---|---|
| ¹H NMR | δ 8.3–8.5 ppm (pyridine C-H) | |
| ¹³C NMR | ~155 ppm (Boc carbonyl) | |
| HRMS | m/z 339.1112 ([M+H]⁺) |
Advanced: How can researchers resolve contradictions in NMR data for stereoisomers?
Methodological Answer:
- Chiral Derivatization: Use chiral auxiliaries (e.g., Mosher’s acid) to differentiate enantiomers via ¹H NMR splitting patterns .
- X-ray Crystallography: Single-crystal analysis (via SHELX ) provides unambiguous stereochemical assignment.
- 2D NMR (NOESY): Correlates spatial proximity of protons to distinguish diastereomers .
Case Study:
In a structurally similar compound (), enantiomers showed distinct NOE interactions between the Boc group and pyridinyl protons, resolving stereochemical ambiguity.
Advanced: What strategies optimize enantiomeric excess (ee) in chiral derivatives?
Methodological Answer:
- Asymmetric Catalysis: Employ chiral Pd catalysts (e.g., BINAP ligands) during cross-coupling to induce >90% ee .
- Kinetic Resolution: Use lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer .
- Chiral HPLC: Semi-preparative columns (Chiralpak IA) achieve >99% ee post-synthesis .
Critical Parameters:
- Catalyst loading (1–5 mol%) and solvent (toluene vs. THF) significantly impact stereoselectivity.
Basic: What purification methods are effective, and how do solvents influence crystallization?
Methodological Answer:
- Column Chromatography: Use silica gel with gradients of ethyl acetate/hexane (10–40%) to separate Boc-protected intermediates .
- Recrystallization: Ethanol/water mixtures (4:1 v/v) yield high-purity crystals due to differential solubility of by-products .
Solvent Impact:
- Low-polarity solvents (hexane) favor slow crystallization, reducing occluded impurities.
Advanced: How does the 2-chloropyridin-4-yl group affect reactivity in nucleophilic substitutions?
Methodological Answer:
- Activation of Pyridine Ring: The electron-withdrawing Cl group enhances SNAr reactivity at the 4-position, enabling substitutions with amines or thiols .
- Comparative Reactivity: Replace Cl with F or OMe in control experiments to assess electronic effects on reaction rates ().
Example:
In a related compound (), 2-chloropyridine showed 5x faster substitution than the 2-methoxy analog.
Advanced: What computational methods predict binding affinity with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Simulate interactions with enzymes (e.g., kinases) using the compound’s 3D structure (generated via ORTEP-3 ).
- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories .
Validation:
Compare computational results with experimental IC₅₀ values from enzyme inhibition assays ().
Basic: How do structural analogs inform this compound’s potential biological activity?
Methodological Answer:
- Pharmacophore Analysis: The Boc group enhances membrane permeability, while the chloropyridine moiety mimics ATP-binding site inhibitors ().
- Case Study: Ethyl 2-hydroxy-2-(4-methanesulfonylphenyl)propanoate () showed anti-inflammatory activity via COX-2 inhibition, suggesting similar targets for this compound.
Advanced: How to scale up synthesis without compromising enantiomeric purity?
Methodological Answer:
- Flow Chemistry: Continuous reactors minimize batch variability and improve heat transfer during Boc protection .
- In-line Analytics: Use FTIR probes to monitor reaction progress and adjust catalyst feed in real time .
Yield vs. ee Trade-off:
Higher temperatures (80°C) reduce reaction time but may lower ee by 5–10% due to racemization.
Basic: What storage conditions prevent degradation of this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
